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Introduction
Glycoprotein Ia (GP1a), also known as integrin α2β1 or CD49b/CD29, is a crucial cell surface

receptor primarily recognized for its role in platelet adhesion and aggregation. As a member of

the integrin family, it mediates cell-extracellular matrix (ECM) interactions, playing a vital role in

hemostasis, thrombosis, and various other physiological and pathological processes. This

technical guide provides a comprehensive overview of the structure, function, and signaling

pathways of GP1a, with a focus on quantitative data and detailed experimental methodologies

to support further research and therapeutic development.

GP1a Protein Structure
GP1a is a heterodimeric transmembrane protein composed of two non-covalently associated

subunits: the α2 subunit (CD49b) and the β1 subunit (CD29). The overall structure is typical of

integrins, featuring a large extracellular domain, a single transmembrane helix for each subunit,

and short cytoplasmic tails.

Extracellular Domain
The extracellular portion of the α2 subunit is notable for the presence of an inserted domain (I-

domain) of approximately 200 amino acids. This I-domain is critical for ligand binding and

shares structural homology with the von Willebrand factor (vWF) A-domains. The crystal
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structure of the α2 I-domain reveals a dinucleotide-binding fold containing a metal ion-

dependent adhesion site (MIDAS). This site, which typically binds a magnesium ion (Mg²⁺), is

essential for the interaction with its primary ligand, collagen.[1][2] A key feature of the collagen-

binding I-domains is an additional C-helix, which contributes to a groove centered around the

MIDAS motif and is a major determinant of binding specificity.[1][2]

Ligand Binding Site
The interaction between the GP1a I-domain and collagen is highly specific. GP1a recognizes

and binds to a proline-hydroxylated sequence, G-F-P-G-E-R, within the collagen triple helix.[3]

Modeling and mutagenesis studies have shown that a glutamic acid (E) residue from the

collagen peptide coordinates with the Mg²⁺ ion at the MIDAS.[1][2] Several amino acid residues

within the I-domain, including Asn-154, Tyr-157, Gln-215, Asp-219, and His-258, have been

identified as being critical for collagen binding.[1] Mutations in these residues can significantly

impair or abolish the interaction with collagen.

GP1a Function
The primary function of GP1a is to act as a receptor for various ECM proteins, most notably

collagen. This interaction is fundamental to several cellular processes.

Platelet Adhesion and Aggregation
In the context of hemostasis, GP1a is a key player in the initial stages of thrombus formation.

When a blood vessel is injured, the underlying collagen in the subendothelial matrix is

exposed. Platelets in the bloodstream can then adhere directly to this exposed collagen via

GP1a.[4][5] This initial adhesion is a critical step that precedes platelet activation and

aggregation. Under low shear stress conditions, GP1a is a primary receptor for collagen-

mediated platelet adhesion. However, under high shear stress, the initial tethering of platelets

is primarily mediated by the interaction of glycoprotein Ib-IX-V with von Willebrand factor (vWF)

bound to collagen, with GP1a then contributing to stable adhesion and subsequent platelet

activation.[4]

Cell Adhesion and Migration
Beyond platelets, GP1a is expressed on a variety of other cell types, including fibroblasts,

endothelial cells, and epithelial cells, where it mediates adhesion to collagenous matrices.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10542245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009287/
https://pubmed.ncbi.nlm.nih.gov/10542245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009287/
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10652324/
https://pubmed.ncbi.nlm.nih.gov/10542245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009287/
https://pubmed.ncbi.nlm.nih.gov/10542245/
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsabm.9b01073
https://pubmed.ncbi.nlm.nih.gov/19106230/
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsabm.9b01073
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://www.researchgate.net/publication/337480784_Comparative_proteomics_reveals_unexpected_quantitative_phosphorylation_differences_linked_to_platelet_activation_state
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This adhesion is crucial for processes such as wound healing, angiogenesis, and tissue

morphogenesis. For instance, GP1a supports vascular endothelial growth factor (VEGF)

signaling and endothelial cell migration, which are essential for the formation of new blood

vessels.[7]

Viral Receptor
Interestingly, GP1a also serves as a receptor for certain viruses, including human echoviruses

1 and 8, and human rotavirus A.[3][8] The binding site for echovirus-1 has been mapped to a

distinct surface on the α2-I domain, separate from the collagen-binding site.[1][2]

Quantitative Data
Table 1: Binding Affinities of GP1a I-domain for Collagen

Ligand Method Affinity (Kd) Reference

Type I Collagen Real-time biosensor 90 ± 30 nM [3]

Type I Collagen (with

αC helix deletion)
Real-time biosensor 430 ± 90 nM [3]

Fibrillar Type I

Collagen

Specific Binding

Assay

5.6 x 10⁻⁸ M (high

affinity), 5.5 x 10⁻⁷ M

(low affinity)

[9]

Table 2: Expression Levels of GP1a on Human Platelets
Platelet State Method GP1a Expression Reference

Resting Flow Cytometry Poorly labeled [10]

Thrombin-activated Flow Cytometry
Increased surface

expression (GP1a*)
[10]

Stored (Day 5) Flow Cytometry

232,552.8 ± 32,887.0

(relative fluorescence

units)

[11]

Stored (Day 19) Flow Cytometry

95,133.3 ± 20,759.2

(relative fluorescence

units)

[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10316258/
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10652324/
https://www.molbiolcell.org/doi/prev/20180314-aop/abs/10.1091/mbc.e06-09-0777
https://pubmed.ncbi.nlm.nih.gov/10542245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5009287/
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10652324/
https://pubmed.ncbi.nlm.nih.gov/10652324/
https://pubmed.ncbi.nlm.nih.gov/2543668/
https://www.benchchem.com/product/b10768350?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2909536/
https://pubmed.ncbi.nlm.nih.gov/2909536/
https://pubmed.ncbi.nlm.nih.gov/37058728/
https://pubmed.ncbi.nlm.nih.gov/37058728/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Effect of Mutations in the α2 I-domain on
Collagen Binding

Mutation Effect on Collagen Binding Reference

Deletion of C-helix
Reduced affinity (Kd increased

to 430 ± 90 nM)
[3]

Asn-154, Asp-219, His-258 Moderate reduction in binding [1]

Tyr-157, Gln-215 Significant blockage of binding [1]

D219A, D219N, D219R,

E256Q, D259N, D292N,

E299Q

Weakened affinity for type I

collagen
[3]

G505S, G511S in collagen-like

peptide

Disrupted binding to α2 I-

domain
[2]

GP1a Signaling Pathway
Upon binding to collagen, GP1a initiates a cascade of intracellular signaling events that lead to

platelet activation, shape change, degranulation, and aggregation. This "outside-in" signaling is

crucial for the propagation of the thrombotic response.

The binding of collagen to GP1a, often in concert with another platelet collagen receptor, GPVI,

leads to the activation of Src family kinases, such as Fyn and Lyn. These kinases then

phosphorylate downstream adapter proteins and enzymes, including Syk and phospholipase

Cγ2 (PLCγ2). Activation of PLCγ2 results in the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein

kinase C (PKC). The elevation of intracellular Ca²⁺ and activation of PKC are central events in

platelet activation, leading to the activation of other integrins like αIIbβ3 (GPIIb/IIIa), which

mediates platelet aggregation by binding fibrinogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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